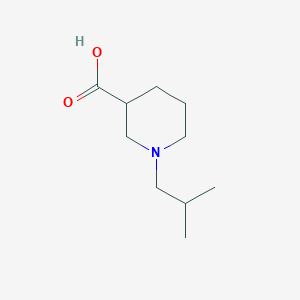
1-Isobutylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features an isobutyl group attached to the piperidine ring
科学的研究の応用
1-Isobutylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
作用機序
Target of Action
It’s worth noting that this compound is a member of the piperidine chemical family , which are structural components of piperine, a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
It’s worth noting that derivatives of indole, a similar compound, are of wide interest because of their diverse biological and clinical applications .
Pharmacokinetics
The compound has a molecular weight of 18526 and a molecular formula of C10H19NO2 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that similar compounds, such as piperine, have been shown to interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .
準備方法
The synthesis of 1-isobutylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically include:
Reagents: Piperidine, isobutyl bromide, base (e.g., sodium hydroxide), carbon dioxide.
Conditions: The reaction is carried out under reflux conditions, followed by acidification to obtain the carboxylic acid.
化学反応の分析
1-Isobutylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isobutyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives.
類似化合物との比較
1-Isobutylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the isobutyl and carboxylic acid groups.
Piperidine-3-carboxylic acid: Similar structure but without the isobutyl group.
Isobutylpiperidine: Lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of the isobutyl group and the carboxylic acid group, which may confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(2-methylpropyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-11-5-3-4-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGGOLWYJQQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)
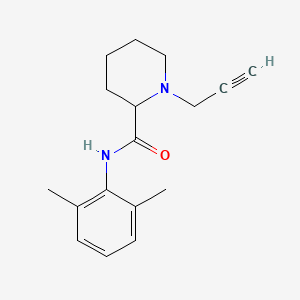


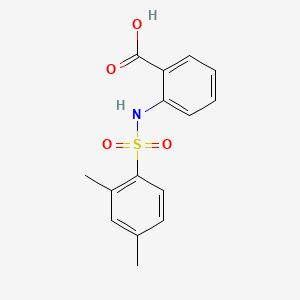
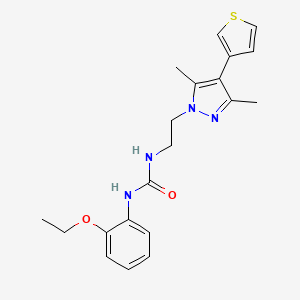
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
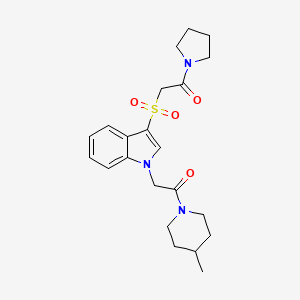
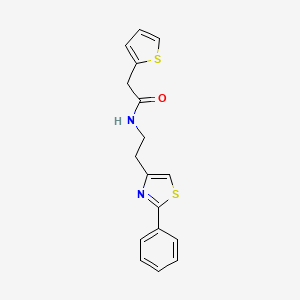
![3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2796414.png)
![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)
![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)
![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)
